Calcium tetrafluoroborate hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

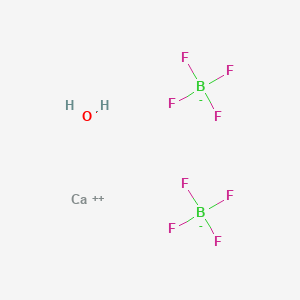

Calcium tetrafluoroborate hydrate is a chemical compound with the molecular formula B2CaF8 . It is used as a pharmaceutical and chemical intermediate . The compound is a powder form and is hygroscopic .

Molecular Structure Analysis

The molecular weight of Calcium tetrafluoroborate hydrate is approximately 213.685 g/mol . The IUPAC name for this compound is calcium;ditetrafluoroborate . The SMILES string representation is B-(F)(F)F.B-(F)(F)F.[Ca+2] .Physical And Chemical Properties Analysis

Calcium tetrafluoroborate hydrate is a powder that is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment .Scientific Research Applications

Electrochemical Production of Fluorine Calcium tetrafluoroborate hydrate has been utilized in electrolytes for the electrochemical production of fluorine. This process involves the oxidation of tetrafluoroborate anions and fluoride ions to produce fluorine gas, with applications in various industrial processes (Mamantov & Laher, 1989).

Enhancement in Lithium-Ion Batteries The compound has shown significant improvement in the performance of graphite anodes in lithium-ion batteries (LIBs). It aids in the formation of a robust and more ionically conductive solid-electrolyte-interface layer, thereby increasing the reversible capacities at high rates, a critical aspect in fast-charging LIBs (Prabakar, Sohn, & Pyo, 2019).

Calcium-Metal-Anode Based Batteries Research has been conducted on the drying of divalent-metal cation organic electrolytes, including calcium tetrafluoroborate hydrate, for application in calcium-metal-anode based batteries. This is due to its higher theoretical capacity compared to conventional lithium-ion cells (Forero-Saboya, Lozinšek, & Ponrouch, 2020).

Catalytic Applications in CO2 Sequestration and Biodiesel Production The hydration of calcium oxide, a key component in calcium tetrafluoroborate hydrate, is used in catalytic applications such as CO2 sequestration and biodiesel production. The degree of surface hydroxylation of calcium oxide is vital for its catalytic performance (Manzano, Pellenq, Ulm, Buehler, & van Duin, 2012).

Construction Material Research Calcium tetrafluoroborate hydrate contributes to the study of hydration and structural properties of materials like tricalcium silicate and calcium silicate hydrates, which are significant in the field of construction materials and cement chemistry (Juenger, Monteiro, Gartner, & Denbeaux, 2005).

Wastewater Treatment The compound has been studied for its role in the treatment of fluorine-containing wastewater. Specifically, it aids in the improvement of fluoride ion removal in tetrafluoroborate through decomposition reactions (Joo & Kim, 2013).

Investigation into Hydration Dynamics Calcium tetrafluoroborate hydrate has been crucial in understanding the hydration dynamics of calcium ions, which is relevant in fields like biochemistry and materials science (Jalilehvand, Spångberg, Lindqvist-Reis, Hermansson, Persson, & Sandström, 2001).

Mechanism of Action

Safety and Hazards

Calcium tetrafluoroborate hydrate is classified as toxic if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name |

calcium;ditetrafluoroborate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ca.H2O/c2*2-1(3,4)5;;/h;;;1H2/q2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMOPDWSRCZNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2CaF8H2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589957 |

Source

|

| Record name | Calcium tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium tetrafluoroborate hydrate | |

CAS RN |

304851-97-6 |

Source

|

| Record name | Calcium tetrafluoroborate--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 304851-97-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

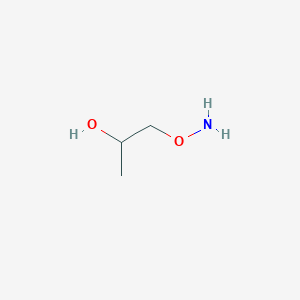

![1-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B1627690.png)

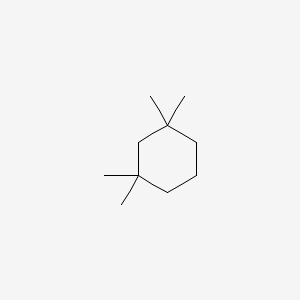

![1-{[(4-Methoxyphenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627696.png)

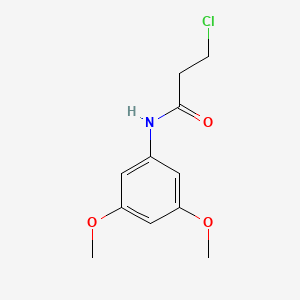

![tert-Butyl [2-amino-2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B1627697.png)

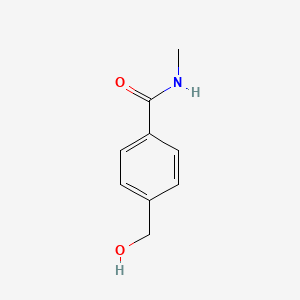

![5-Methoxy-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627699.png)

![N-Methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1627701.png)